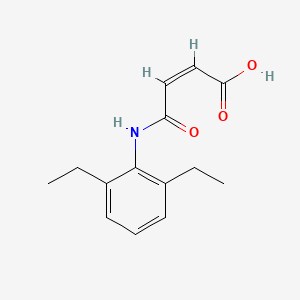
N-(2,6-Diethylphenyl)maleamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Diethylphenyl)maleamic acid is an organic compound that belongs to the class of maleamic acids It is characterized by the presence of a maleamic acid moiety attached to a 2,6-diethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2,6-Diethylphenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 2,6-diethylaniline. The reaction typically involves the following steps:
- Dissolving maleic anhydride in an appropriate solvent such as tetrahydrofuran (THF).
- Adding 2,6-diethylaniline to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Diethylphenyl)maleamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert the maleamic acid moiety to maleimide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Maleic acid derivatives.
Reduction: Maleimide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
N-(2,6-Diethylphenyl)maleamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N-(2,6-Diethylphenyl)maleamic acid involves its interaction with specific molecular targets. The compound can form reversible covalent bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The presence of the carboxylic acid group in the maleamic acid moiety allows for interactions with various biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenylmaleamic acid
- N-(o-chlorophenyl)maleamic acid
- N-(3-chloro-4-methylphenyl)maleamic acid
Uniqueness
N-(2,6-Diethylphenyl)maleamic acid is unique due to the presence of the 2,6-diethylphenyl group, which imparts distinct steric and electronic properties. This makes it different from other maleamic acids and can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(Z)-4-(2,6-diethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H17NO3/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(17)18/h5-9H,3-4H2,1-2H3,(H,15,16)(H,17,18)/b9-8- |
Clé InChI |
HPUZNWHASPOJPF-HJWRWDBZSA-N |
SMILES isomérique |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C\C(=O)O |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



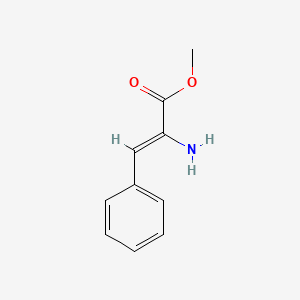
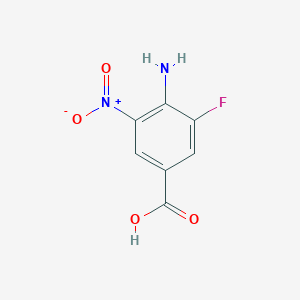
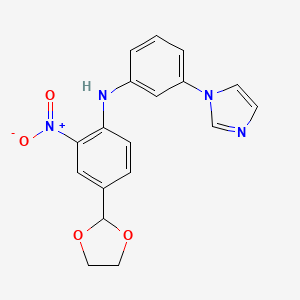
![7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13948112.png)

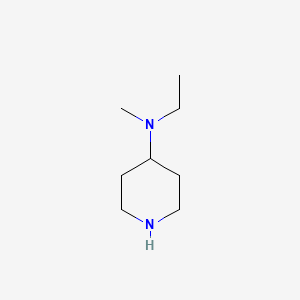
![2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B13948123.png)
![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)
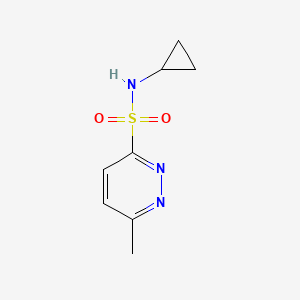

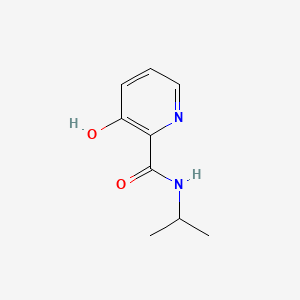
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)

